

# "CAS number and molecular weight of Desmethyl metolazone"

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# In-Depth Technical Guide: Desmethyl Metolazone

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **Desmethyl metolazone**, a primary impurity of the diuretic and antihypertensive agent, Metolazone. This document details its chemical identity, including its CAS number and molecular weight. Furthermore, it outlines the analytical methodologies for its detection and quantification, and discusses its pharmacological context based on the known mechanisms of its parent compound. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the development, analysis, and quality control of Metolazone and related compounds.

## **Chemical and Physical Data**

**Desmethyl metolazone**, systematically named 7-Chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-phenyl-6-quinazolinesulfonamide, is recognized as a significant impurity in the synthesis of Metolazone.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	28524-40-5	[1][2][3]
Molecular Formula	C15H14CIN3O3S	[2]
Molecular Weight	351.81 g/mol	[2]
Synonyms	Metolazone Impurity C, Metolazone USP Related Compound A	[1]

## **Synthesis and Formation**

**Desmethyl metolazone** is primarily formed as an impurity during the synthesis of Metolazone. The synthesis of Metolazone typically starts from 2-methyl-5-chloroaniline. This starting material undergoes a series of chemical reactions, including acetylation, chlorosulfonation, and ammonolysis, to form a key intermediate, 5-Chloro-2-methyl-4-aminosulfonylacetanilide. Subsequent reaction steps to yield Metolazone can also lead to the formation of several impurities, including **Desmethyl metolazone** (Impurity C).

While a specific, detailed protocol for the direct synthesis of **Desmethyl metolazone** is not readily available in public literature, its presence as a process-related impurity is well-documented. For research and analytical purposes, **Desmethyl metolazone** is often isolated from Metolazone batches or obtained from specialized chemical suppliers who perform custom synthesis.

## **Analytical Methodology**

The accurate detection and quantification of **Desmethyl metolazone** are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API) Metolazone. The European Pharmacopoeia (Ph. Eur.) provides a standardized liquid chromatography (LC) method for the analysis of Metolazone and its five known impurities, including **Desmethyl metolazone** (Impurity C).[4]

## **High-Performance Liquid Chromatography (HPLC)**



A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing Metolazone and its impurities.

Experimental Protocol (Based on European Pharmacopoeia and related methods):

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The
   Thermo Scientific™ Vanquish™ Core HPLC system has been demonstrated to be effective
   for this analysis.[4]
- Column: A C18 column is typically used for separation.
- Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate).
- Sample Preparation: A reference standard containing Metolazone and its impurities (A, B, C, D, and E) is dissolved in a suitable solvent, such as methanol, to a known concentration (e.g., 3 mg/mL).[4]
- Detection: UV detection is performed at a wavelength where both the API and its impurities can be adequately detected.
- System Suitability: The method's validity is confirmed by meeting system suitability criteria, such as the resolution between critical peak pairs. For instance, the Ph. Eur. monograph specifies a minimum resolution between the peaks for impurity E and impurity C.[4]

## **Pharmacological Context and Signaling Pathway**

As **Desmethyl metolazone** is a close structural analog of Metolazone, its pharmacological activity is presumed to be similar. Metolazone is a thiazide-like diuretic that exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.

## **Mechanism of Action**

The primary mechanism of action involves the blockage of the Na+/Cl- symporter on the apical membrane of the distal tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of



these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine output).

## **Signaling Pathway**

The following diagram illustrates the signaling pathway for the diuretic action of Metolazone, which is the basis for understanding the potential action of **Desmethyl metolazone**.

Figure 1: Signaling pathway of **Desmethyl metolazone**'s diuretic action.

### Conclusion

**Desmethyl metolazone** is a critical impurity to monitor in the production of Metolazone. A thorough understanding of its chemical properties, formation, and analytical detection is essential for drug development professionals to ensure the safety and efficacy of the final pharmaceutical product. The pharmacological activity of **Desmethyl metolazone** is expected to mimic that of its parent compound, primarily acting as a diuretic by inhibiting the Na+/Cl-cotransporter in the distal convoluted tubule. This guide provides a foundational resource for further research and quality control activities related to **Desmethyl metolazone**.

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